molecular formula C17H17ClFN3O2 B7141931 N-[1-(3-chloropyridin-2-yl)pyrrolidin-3-yl]-5-fluoro-2-methoxybenzamide

N-[1-(3-chloropyridin-2-yl)pyrrolidin-3-yl]-5-fluoro-2-methoxybenzamide

Cat. No.: B7141931
M. Wt: 349.8 g/mol
InChI Key: DUADTXCVWFPPIL-UHFFFAOYSA-N
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Description

N-[1-(3-chloropyridin-2-yl)pyrrolidin-3-yl]-5-fluoro-2-methoxybenzamide is a synthetic organic compound that belongs to the class of benzamide derivatives This compound is characterized by the presence of a pyrrolidine ring, a chloropyridine moiety, and a fluorinated methoxybenzamide structure

Properties

IUPAC Name

N-[1-(3-chloropyridin-2-yl)pyrrolidin-3-yl]-5-fluoro-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClFN3O2/c1-24-15-5-4-11(19)9-13(15)17(23)21-12-6-8-22(10-12)16-14(18)3-2-7-20-16/h2-5,7,9,12H,6,8,10H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUADTXCVWFPPIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)C(=O)NC2CCN(C2)C3=C(C=CC=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-chloropyridin-2-yl)pyrrolidin-3-yl]-5-fluoro-2-methoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Pyrrolidine Intermediate: The pyrrolidine ring is synthesized through a cyclization reaction involving appropriate precursors under controlled conditions.

    Chloropyridine Introduction: The chloropyridine moiety is introduced via a nucleophilic substitution reaction, where a suitable chloropyridine derivative reacts with the pyrrolidine intermediate.

    Coupling with Benzamide: The final step involves coupling the chloropyridine-pyrrolidine intermediate with a fluorinated methoxybenzamide derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-chloropyridin-2-yl)pyrrolidin-3-yl]-5-fluoro-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloropyridine and methoxybenzamide moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with varied functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Studied for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of N-[1-(3-chloropyridin-2-yl)pyrrolidin-3-yl]-5-fluoro-2-methoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(5-(3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-chloro-6-methylphenyl)acetamide
  • 3-(((3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl)methylene)amino)substituted-benzo[d][1,2,3]triazin-4(3H)-ones

Uniqueness

N-[1-(3-chloropyridin-2-yl)pyrrolidin-3-yl]-5-fluoro-2-methoxybenzamide is unique due to its specific combination of a pyrrolidine ring, chloropyridine moiety, and fluorinated methoxybenzamide structure. This unique structure imparts distinct chemical properties and potential biological activities, making it a valuable compound for various research applications.

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